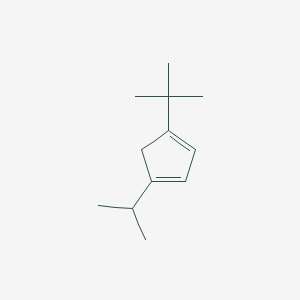

1-Tert-butyl-4-propan-2-ylcyclopenta-1,3-diene

Description

1-Tert-butyl-4-propan-2-ylcyclopenta-1,3-diene is a substituted cyclopentadiene derivative featuring a five-membered conjugated diene ring. The tert-butyl group at position 1 and the isopropyl group at position 4 introduce significant steric bulk, which influences its electronic and steric properties. Cyclopentadiene derivatives are pivotal in organic synthesis, particularly in Diels-Alder reactions, due to their inherent ring strain and high reactivity . The tert-butyl and isopropyl substituents modulate reactivity by altering electron density and steric accessibility, making this compound distinct from simpler cyclopentadienes.

Properties

IUPAC Name |

1-tert-butyl-4-propan-2-ylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-7,9H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJNOLNOYIKZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501188515 | |

| Record name | 1-(1,1-Dimethylethyl)-4-(1-methylethyl)-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132380-78-0 | |

| Record name | 1-(1,1-Dimethylethyl)-4-(1-methylethyl)-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132380-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl)-4-(1-methylethyl)-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following compounds share structural or functional similarities with 1-tert-butyl-4-propan-2-ylcyclopenta-1,3-diene:

Key Observations:

- Ring Size Effects : Cyclopentadiene derivatives (5-membered) exhibit greater ring strain and higher reactivity in cycloadditions compared to cyclohexadienes (6-membered). The tert-butyl/isopropyl substituents in the target compound further modulate reactivity by introducing steric hindrance .

- Electronic Properties: HOMO-LUMO gaps in substituted dienes are critical for reactivity. For example, in pyridino-cyclohexa-diene irontricarbonyl complexes, HOMO localization on the diene and metal enhances electron donation . While direct data for the target compound is lacking, bulky substituents likely lower HOMO energy, reducing electrophilicity.

Physical Properties

- Melting Point : Cyclopentadiene derivatives with bulky groups (e.g., tert-butyl) often exhibit higher melting points due to improved crystal packing. For example, a related spirocyclic compound (3ac) is a yellow solid , while α-phellandrene and α-terpinene are liquids .

- Solubility : Increased hydrophobicity from tert-butyl/isopropyl groups likely reduces solubility in polar solvents compared to linear dienes like 2,3-dimethylbuta-1,3-diene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.